4,4'-Dichlorobenzophenone

Catalog No.
S590259
CAS No.
90-98-2
M.F
C13H8Cl2O
M. Wt
251.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dichlorobenzophenone

CAS Number

90-98-2

Product Name

4,4'-Dichlorobenzophenone

IUPAC Name

bis(4-chlorophenyl)methanone

Molecular Formula

C13H8Cl2O

Molecular Weight

251.10 g/mol

InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

OKISUZLXOYGIFP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Bis(4-chlorophenyl)methanone; 4,4’-DCBP; 4,4’-Dichlorobenzophenone; Bis(4-chlorophenyl) Ketone; Bis(p-chlorophenyl) Ketone; DBP; DBP (degradation product); DCBP; DCBP (ketone); Di(4-chlorophenyl) Ketone; Di(p-chlorophenyl) Ketone; NSC 8787; p,p’-Dich

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl

The exact mass of the compound 4,4'-Dichlorobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8787. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dichlorobenzophenone (DCBP) is a highly stable, halogenated aromatic diaryl ketone that serves as a critical bifunctional electrophile and photochemical intermediate in industrial chemistry. In procurement, it is primarily evaluated as a cost-effective monomer for the synthesis of high-performance poly(arylene ether ketone)s (PAEKs) and as a rigid building block for active pharmaceutical ingredients and agrochemicals . Featuring two para-substituted chlorine atoms on a benzophenone core, DCBP offers a balanced profile of thermal stability, UV absorption, and tunable reactivity. While it is less reactive in standard nucleophilic aromatic substitution (SNAr) than its fluorinated analog, DCBP's significantly lower procurement cost and compatibility with specialized catalytic systems make it a highly strategic material for large-scale polymer manufacturing and specialized photoinitiator formulations.

Generic substitution between 4,4'-dichlorobenzophenone (DCBP) and 4,4'-difluorobenzophenone (DFBP) is impossible without fundamentally re-engineering the reaction conditions [1]. DFBP is the industry standard for synthesizing polyether ether ketone (PEEK) because the highly electronegative fluorine atoms strongly activate the ring for SNAr, allowing polymerization under standard basic conditions. Substituting DCBP directly into a DFBP-optimized process will result in low-molecular-weight oligomers or complete reaction failure due to the lower leaving-group ability of chlorine[2]. To successfully utilize the cheaper DCBP monomer, buyers must ensure their manufacturing lines are equipped for higher temperatures, specialized solvent systems (like sulfolane), or copper-based catalytic interventions. Furthermore, compared to unsubstituted benzophenone, DCBP provides essential dual-halogen handles for step-growth polymerization and distinct triplet-state photochemical kinetics, making them entirely non-interchangeable across both polymer and photochemical workflows [1].

Cost-Optimized Synthesis of High-Tg Poly(Phthalazinone Ether Sulfone Ketone)s

In the production of specialized poly(aryl ether ketone)s, monomer cost is a primary procurement driver. Research demonstrates that DCBP can be successfully polymerized with 4-(4-hydroxylphenyl)-2,3-phthalazin-1-one and 4,4'-dichlorodiphenyl sulfone via a two-step solution polycondensation at 210°C in sulfolane. This process yields polymers with inherent viscosities of 0.40–0.61 dL/g and glass transition temperatures (Tg) of 264°C to 299°C [1]. By utilizing this specific solvent and step-wise heating approach, manufacturers can bypass the low standard SNAr reactivity of DCBP, achieving thermal performance comparable to DFBP-derived polymers at a significantly reduced raw material cost.

Evidence DimensionGlass transition temperature (Tg) of resulting polymer
Target Compound DataDCBP-derived PPESK exhibits Tg of 264–299°C.
Comparator Or BaselineConventional DFBP-derived poly(aryl ether ketone)s (baseline high-Tg performance).
Quantified DifferenceDCBP achieves equivalent high-temperature thermal stability (Tg > 260°C) when processed in optimized two-step sulfolane systems.
ConditionsSolution polycondensation at 210°C in sulfolane.

Proves that the cost savings of procuring DCBP do not require a sacrifice in the final polymer's thermal performance if the solvent system is optimized.

Catalytic SNAr Processability for High-Molecular-Weight PEK

While 4,4'-difluorobenzophenone (DFBP) polymerizes readily under standard basic conditions, DCBP requires specialized catalytic intervention to achieve high molecular weights due to the lower electrophilicity of the chlorinated carbon. Studies demonstrate that reacting DCBP with sodium carbonate in the presence of a silica/copper salt (SiO2/CuCl2) catalyst at elevated temperatures (up to 320°C) successfully yields high-molecular-weight poly(ether ketone) (PEK) with excellent mechanical properties [1]. This catalytic pathway overcomes the inherent reactivity deficit of the dichloro-monomer, making it a viable procurement substitute for the more expensive difluoro-analog.

Evidence DimensionPolymerization conditions for high-MW PEK
Target Compound DataDCBP requires SiO2/CuCl2 catalysis and 280–320°C to achieve high inherent viscosity (1.15 dL/g).
Comparator Or BaselineDFBP achieves high MW under standard base catalysis without copper at lower temperatures.
Quantified DifferenceDCBP necessitates a modified catalytic regime (Cu-mediated etherification) to match the polymer chain length typically achieved by DFBP.
ConditionsDiphenyl sulfone solvent, Na2CO3 base, step-heating to 320°C.

Informs process engineers that procuring the cheaper DCBP monomer mandates the integration of copper-based catalytic systems to maintain polymer grade and molecular weight.

Differentiated Triplet-State Photoreactivity in Solid Environments

For applications in UV curing and photostabilization, DCBP offers distinct photochemical kinetics compared to unsubstituted benzophenone. In solid polymeric environments under continuous UV irradiation, DCBP undergoes excitation to its lowest n,π* triplet state, leading to hydrogen abstraction or biphotonic ionization. The presence of the para-chlorine atoms alters the electronic structure, modifying the emission intensity decay rates and the balance between emissive and nonemissive photoproduct creation compared to the benzophenone baseline [1]. This allows formulators to select DCBP when specific, modulated photoinitiation rates are required in solid-state matrices.

Evidence DimensionPhotochemical emission evolution under continuous irradiation
Target Compound DataDCBP exhibits modulated triplet-state hydrogen abstraction and emission decay in solid polymers.
Comparator Or BaselineBenzophenone (unsubstituted baseline).
Quantified DifferenceHalogenation shifts the relative importance of hydrogen abstraction versus ionization pathways, altering the curing/stabilization kinetics.
ConditionsContinuous laser irradiation in crystalline and solid polymer environments.

Justifies the procurement of DCBP over standard benzophenone for specialized coatings or plastics where tailored UV response and radical generation rates are critical.

Cost-Effective Poly(aryl ether ketone) Manufacturing

Utilizing DCBP as a lower-cost monomer alternative to DFBP in the large-scale synthesis of high-temperature thermoplastics, specifically when the production facility can accommodate high-temperature sulfolane SNAr processes to achieve equivalent thermal performance [1].

Catalytically Driven PEK Synthesis

Selecting DCBP for the synthesis of poly(ether ketone) (PEK) when utilizing specialized SiO2/CuCl2 catalytic systems that overcome the inherent reactivity deficit of the carbon-chlorine bond, allowing for high-molecular-weight polymer generation [2].

Tailored Photoinitiator and UV Stabilizer Formulations

Incorporating DCBP into industrial coatings and solid polymer matrices where its specific n,π* triplet-state hydrogen abstraction kinetics provide modulated UV curing rates compared to commodity unsubstituted benzophenone [3].

Physical Description

White or off-white crystalline powder; [Alfa Aesar MSDS]

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

249.9952203 Da

Monoisotopic Mass

249.9952203 Da

Boiling Point

353.0 °C

Heavy Atom Count

16

Melting Point

147.5 °C

UNII

3MTL0YC2Q5

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (96.91%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-98-2

Wikipedia

4,4'-Dichlorobenzophenone

General Manufacturing Information

Methanone, bis(4-chlorophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Uptake and depuration kinetics of dicofol metabolite 4,4'-dichlorobenzophenone, in the edible Asiatic clam Meretrix meretrix

Lucia Ivorra, Catarina Cruzeiro, Shek Kiu Chan, Karen Araño Tagulao, Patricia G Cardoso
PMID: 31276879   DOI: 10.1016/j.chemosphere.2019.06.155

Abstract

Uptake and depuration kinetics of 4,4'-dichlorobenzophenone (main metabolite of dicofol) in the edible clam Meretrix meretrix were evaluated through a mesocosm experiment. M. meretrix was exposed to different dicofol concentrations (environmental concentration, D1 = 50 ng/L; supra-environmental concentration, D2 = 500 ng/L) for 15 days, followed by the same depuration period. To accomplish this goal, an analytical method was successfully optimized for 4,4'-DCBP using QuEChERS as extraction method with a range of concentrations 0.3-76.8 ng/g ww quantified by gas chromatography coupled to tandem mass spectrometry. Our results demonstrated different kinetics of accumulation depending on the two dicofol treatments. For D1, the uptake kinetic was best fitted using a plateau followed by one phase association kinetic model, while for D2 a one phase association kinetic model suited better. Similar bioconcentration factors were obtained for both concentrations but only animals exposed to D2, showed 4,4'-DCBP levels above the limits of quantification after 24 h exposure. These animals also showed lower uptake rate (k
) than organisms exposed to D1. During the depuration period, only organisms exposed to D1 successfully depurated after 24 h. On the other hand, although animals exposed to D2 presented higher elimination factor, they did not reach the original levels after depuration. Moreover, values detected in these clams were higher than the Maximum Residue Level (10 ng/g) established by the European legislation. This indicates that longer periods of depuration time than the ones used in this study, may be needed in order to reach safe levels for human consumption. This work also demonstrated that studies on metabolite kinetics during uptake/depuration experiments, could be a new alternative to understand the impact and metabolism of pesticides in the marine environment.


Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna

Lucia Ivorra, Patricia G Cardoso, Shek Kiu Chan, Karen Tagulao, Catarina Cruzeiro
PMID: 30583221   DOI: 10.1016/j.ecoenv.2018.12.054

Abstract

The Pearl River Delta (PRD) is one of the areas with higher environmental concentration of organochlorine pesticides (OCPs), being DDT one of the most abundant. In this work, 4,4'-dichlorobenzophenone (4,4'-DCBP), a common metabolite of dicofol (DDT related) and DDT, was quantified in surface waters of Hong Kong and Macao, together with the analysis of physicochemical and nutrients parameters. Hong Kong presented higher 4,4'-DCBP mean levels (12.50 ng/L) than Macao (4.05 ng/L), which may be due to the use of dicofol as a pesticide and DDT as antifouling-paint for ships. The region presented a possible eutrophication state due to the high nutrients' concentration. For the first time, toxicity evaluation of this metabolite in Artemia salina and Daphnia magna was done, in order to compute valid EC
s and theoretically evaluate the risk in the PRD. The toxicity results (EC
= 0.27 mg/L for A. salina; and EC
= 0.17 mg/L and LC
= 0.26 mg/L for D. magna), together with the 4,4'-DCBP levels quantified, indicated a low environmental risk.


Application of QSTRs in the selection of a surrogate toxicity value for a chemical of concern

C J Moudgal, R Venkatapathy, H Choudhury, R M Bruce, J C Lipscomb
PMID: 14655712   DOI: 10.1021/es034201p

Abstract

As part of the EPA's mission to protect the environment, chemicals of concern (CoCs) at Superfund or other hazardous waste sites are cleaned up based on their potential toxicity to humans and the surrounding ecosystem. Oftentimes, there is a lack of experimental toxicity data to assess the health effects for a CoC in the literature. This research describes a method using Quantitative Structure Toxicity Relationships (QSTRs) for identifying a surrogate chemical for any given CoC. The toxicity data of the surrogate chemical can then be used to rank hazardous waste-site chemicals prior to cleanup decisions. A commercial QSTR model, TOPKAT, was used to establish structural and descriptor similarity between the CoC and the compounds in the QSTR model database using the Oral Rat Chronic LOAEL model. All database chemicals within a similarity distance of < or = 0.200 from the CoC are considered as potential surrogates. If the CoC fails to satisfy model considerations for the LOAEL model, no surrogate is suggested. Potential surrogates that have toxicity data on Integrated Risk Information System (IRIS), Health Effects Assessment Summary Tables (HEAST), or National Center for Environmental Assessment (NCEA) provisional toxicity value list become candidate surrogates. If more than one candidate surrogate is identified, the chemical with the most conservative RfD is suggested as the surrogate. The procedure was applied to determine an appropriate surrogate for dichlorobenzophenone (DCBP), a metabolite of chlorobenzilate, dichlorodiphenyltrichloroethane, and dicofol. Forty-seven potential surrogates were identified that were within the similarity distance of < or = 0.200, of which only five chemicals had an RfD on IRIS, HEAST, or on the NCEA provisional toxicity value list. Among the five potential surrogates, chlorobenzilate with an RfD of 2 x 10(-2) mg/kg-day was chosen as a surrogate for DCBP as it had the most conservative toxicity value. This compared well with surrogate selection using available metabolic information for DCBP and its metabolites or parent compounds in the literature and the provisional toxicity value of 3 x 10(-2) mg/kg-day that NCEA developed using a subchronic study.


Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen

Anette Thiel, Sabine Guth, Sonja Böhm, Gerhard Eisenbrand
PMID: 21291947   DOI: 10.1016/j.tox.2011.01.016

Abstract

In the present investigation, the degradation of the acaricide dicofol (also known as kelthane) was investigated with special emphasis on generation of p,p'-dichlorobenzophenone (DCBP) under alkaline conditions as well as induced by UV-light. Dicofol was also incubated in the presence and absence of microsomal preparations to measure potential metabolic formation of DCBP. The results indicate that the degradation of dicofol to DCBP primarily proceeds as an abiotic process via hydroxide ion catalysed elimination of a trichloromethyl anion. The generated anion picks up a proton from the solvent to generate chloroform. Microsomal metabolism does not appear to play a major role in the degradation of dicofol. DCBP is structurally analogous to the antiandrogen p,p'-dichlorodiphenylethene (DDE). We therefore investigated whether DCBP displays antiandrogenic properties. In an in vitro transactivation system utilising transiently transfected African green monkey kidney (COS-7) cells, DCBP showed potent antiandrogenic efficacy. This finding was confirmed by further studies in T47D human mammary carcinoma cells by measuring mRNA and protein expression of androgen dependent genes i.e. TRMP-2 (testosterone-repressed prostate message-2) mRNA and PSA (prostate-specific antigen) protein.


[Comitogenic and immunosuppressant action of p,p-DDT and its derivatives on phytohemagglutinin-stimulated human lymphocytes]

I S Nikolaeva, L A Golovleva, E I Astashkin, R N Pertsova, I E Kovalev
PMID: 7428595   DOI:

Abstract




A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone

Ge Yin, Ioannis Athanassiadis, Åke Bergman, Yihui Zhou, Yanling Qiu, Lillemor Asplund
PMID: 28386885   DOI: 10.1007/s11356-017-8956-y

Abstract

The acaricide, dicofol, is a well-known pesticide and partly a substitute for dichlorodiphenyltrichloroethane (DDT). Only few reports on environmental occurrence and concentrations have been reported calling for improvements. Hence, an analytical method was further developed for dicofol and dichlorobenzophenone (DCBP) to enable assessments of their environmental occurrence. Concentrated sulfuric acid was used to remove lipids and to separate dicofol from DCBP. On-column injection was used as an alternative to splitless injection to protect dicofol from thermal decomposition. By the method presented herein, it is possible to quantify dicofol and DCBP in the same samples. Arctic cod (Gadus morhua) were spiked at two dose levels and the recoveries were determined. The mean recovery for dicofol was 65% at the low dose (1 ng) and 77% at the high dose (10 ng). The mean recovery for DCBP was 99% at the low dose (9.2 ng) and 146% at the high dose (46 ng). The method may be further improved by use of another lipid removal method, e.g., gel permeation chromatography. The method implies a step forward in dicofol environmental assessments.


Photochemical conversion of a dicofol impurity, alpha-chloro-DDT, to DDE

M A Brown, L O Ruzo, J E Casida
PMID: 3790752   DOI: 10.1007/BF01607840

Abstract




Organochlorine and heavy metal residues in the water/sediment system of the Southeast Regional Park in Madrid, Spain

M Fernández, S Cuesta, O Jiménez, M A García, L M Hernández, M L Marina, M J González
PMID: 10864151   DOI: 10.1016/s0045-6535(00)00004-7

Abstract

A study into levels of contamination by organochlorine compounds (insecticides and PCBs) and heavy metals (Cd and Pb) in the water/sediment system of the Southeast Regional Park (SERP) in Madrid, Spain, has been carried out. Residue levels of xenobiotics were determined in surface and underground waters and sediments from selected sites throughout the protected area. The results showed these contaminants to be widespread throughout the studied area. p,p'-DDT concentration levels were consistently higher than its metabolite p,p'-DDE, indicating a recent use of this organochlorine insecticide in the area. PCB levels exceeded, in the majority of the cases, the levels taken as the maximum (100 ng/microl) for highly polluted waters. Cd and Pb levels found in water samples were under the detection limits of the methodology used. Pb levels found in sediment samples were higher than Cd.


Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium

J A Bumpus, S D Aust
PMID: 3674869   DOI: 10.1128/aem.53.9.2001-2008.1987

Abstract

Extensive biodegradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by the white rot fungus Phanerochaete chrysosporium was demonstrated by disappearance and mineralization of [14C]DDT in nutrient nitrogen-deficient cultures. Mass balance studies demonstrated the formation of polar and water-soluble metabolites during degradation. Hexane-extractable metabolites identified by gas chromatography-mass spectrometry included 1,1,-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol), 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (FW-152), and 4,4'-dichlorobenzophenone (DBP). DDD was the first metabolite observed; it appeared after 3 days of incubation and disappeared from culture upon continued incubation. This, as well as the fact that [14C]dicofol was mineralized, demonstrates that intermediates formed during DDT degradation are also metabolized. These results demonstrate that the pathway for DDT degradation in P. chrysosporium is clearly different from the major pathway proposed for microbial or environmental degradation of DDT. Like P. chrysosporium ME-446 and BKM-F-1767, the white rot fungi Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor also mineralized DDT.


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